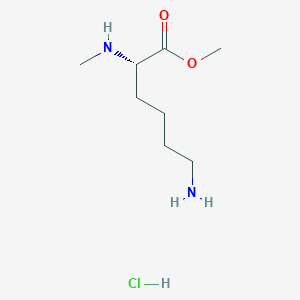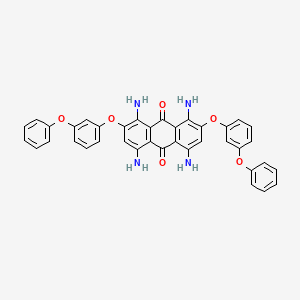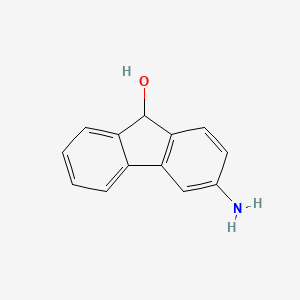
3-Amino-9h-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-9h-fluoren-9-ol is an organic compound with the molecular formula C13H11NO It is a derivative of fluorene, featuring an amino group at the 3-position and a hydroxyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9h-fluoren-9-ol typically involves multi-step organic reactions. One common method starts with the nitration of fluorene to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group. The hydroxyl group at the 9-position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-Amino-9h-fluoren-9-one, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Amino-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyfluorene: Similar structure but lacks the amino group.
3-Amino-9h-fluoren-9-one: Similar structure but with a ketone group instead of a hydroxyl group.
Fluorenol: A general term for hydroxylated fluorene derivatives.
Uniqueness
3-Amino-9h-fluoren-9-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
7247-90-7 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-amino-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H11NO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13,15H,14H2 |
InChI Key |
LTWIXHPGHKYEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
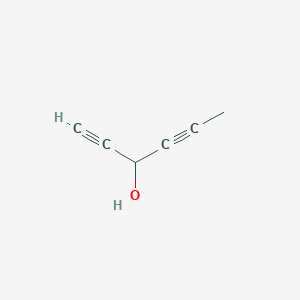
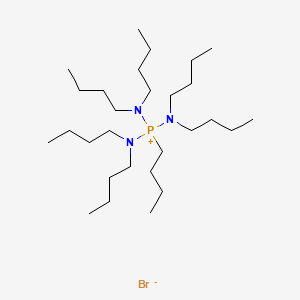
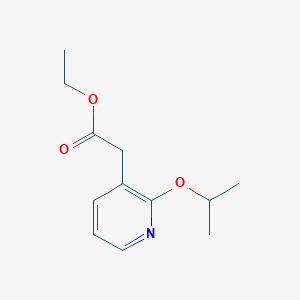
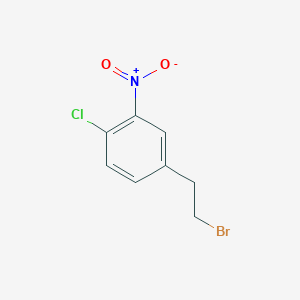
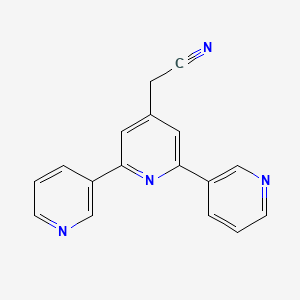
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
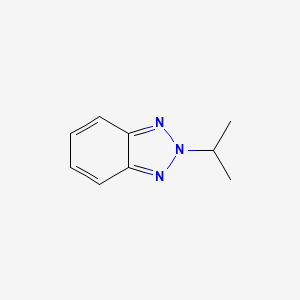
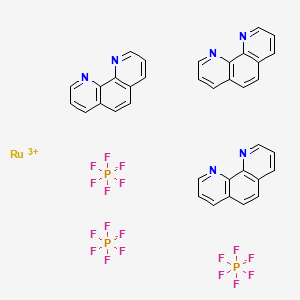
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
